

O-Phthalimide-C5-Acid: A Versatile Linker for Controlled Drug Delivery

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Compound of Interest

Compound Name: *O-Phthalimide-C5-acid*

Cat. No.: *B107536*

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phthalimide-C5-acid, chemically known as 6-(1,3-dioxoisindolin-2-yl)hexanoic acid, is a valuable bifunctional linker utilized in the development of advanced drug delivery systems. Its structure comprises a phthalimide group connected to a five-carbon aliphatic chain terminating in a carboxylic acid. This unique architecture allows for the stable conjugation of therapeutic agents to carrier molecules, such as antibodies, polymers, or nanoparticles, with the potential for controlled release of the active drug under specific chemical conditions. The phthalimide moiety serves as a stable protecting group for a primary amine, which is revealed upon cleavage, enabling various drug release strategies.

The carboxylic acid terminus provides a convenient handle for conjugation to amine-containing drugs or carrier molecules through standard amide bond formation. The C5 aliphatic spacer enhances flexibility and can improve the pharmacokinetic properties of the resulting conjugate. This application note provides a comprehensive overview of the properties, synthesis, and application of the **O-Phthalimide-C5-acid** linker, along with detailed protocols for conjugation and cleavage.

Physicochemical Properties

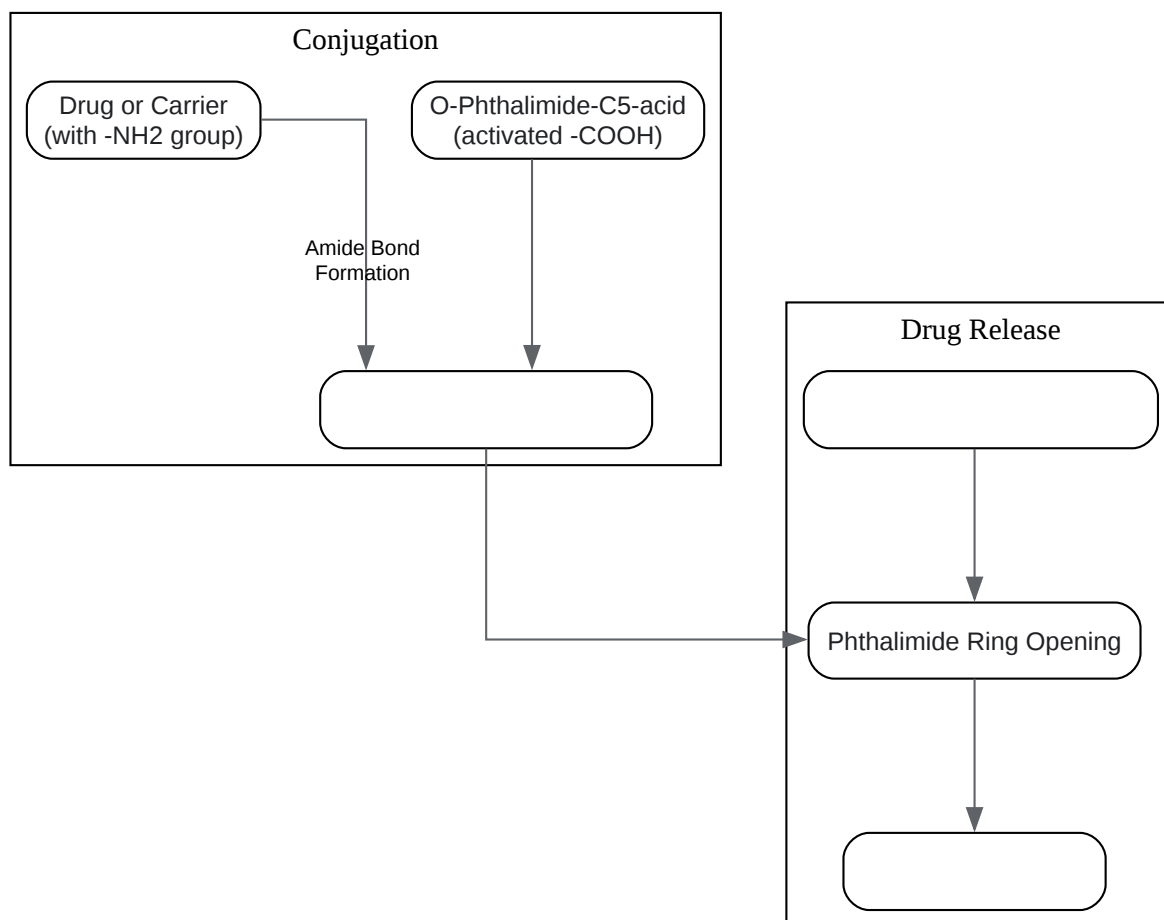
The properties of **O-Phthalimide-C5-acid** make it a versatile tool in bioconjugation and drug delivery.

Property	Value	Reference
Chemical Name	6-(1,3-dioxoisindolin-2-yl)hexanoic acid	[1]
Molecular Formula	C14H15NO4	[1]
Molecular Weight	261.27 g/mol	[1]
Appearance	White solid	[2]
Solubility	Slightly soluble in water, soluble in basic solutions and many organic solvents.	[2]

Mechanism of Action: A Chemically Triggered Release

The core functionality of the **O-Phthalimide-C5-acid** linker lies in the stability of the phthalimide group and its susceptibility to cleavage under specific chemical conditions. Unlike linkers that are sensitive to physiological conditions such as pH or enzymes, the phthalimide linker offers a high degree of stability in circulation, preventing premature drug release. The release of the conjugated drug is triggered by the chemical cleavage of the phthalimide group, which liberates a primary amine. This amine can be part of the drug itself or a self-immolative spacer that subsequently releases the drug.

Several methods can be employed to cleave the phthalimide group, each with distinct advantages and conditions, allowing for a tailored release strategy.[3]



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Figure 1: General workflow of drug conjugation and triggered release using the **O-Phthalimide-C5-acid** linker.

Data Presentation: Comparison of Cleavage Methods

The choice of cleavage method for the phthalimide linker is critical and depends on the chemical stability of the drug and the desired release conditions. The following table summarizes the most common methods for phthalimide cleavage.[3]

Cleavage Method	Reagents	Conditions	Advantages	Disadvantages
Hydrazinolysis (Ing-Manske)	Hydrazine hydrate (NH ₂ NH ₂ ·H ₂ O)	Mild, neutral conditions (e.g., reflux in ethanol)	High yield, widely applicable, mild conditions.[3]	Hydrazine is toxic.
Basic Hydrolysis	Strong base (e.g., NaOH, KOH)	Harsh conditions (e.g., high temperature, prolonged reaction time)	Avoids the use of hydrazine.	Can degrade sensitive drug molecules.[3]
Acidic Hydrolysis	Strong acid (e.g., HCl, H ₂ SO ₄)	Harsh conditions (e.g., high temperature, prolonged reaction time)	Suitable for acid-stable drugs.	Often slow and requires harsh conditions.[3]
Reductive Cleavage	Sodium borohydride (NaBH ₄)	Mild, two-stage, one-flask reaction	Very mild, suitable for sensitive substrates.[3][4]	May require subsequent acidic workup for lactonization.
Aminolysis	Other amines (e.g., methylamine, ethanolamine)	Varies from room temperature to heating	Can be milder than strong acid/base hydrolysis.[3][5]	May require excess amine and careful purification.

Experimental Protocols

Protocol 1: Synthesis of O-Phthalimide-C5-acid

This protocol describes the synthesis of 6-(1,3-dioxoisindolin-2-yl)hexanoic acid from 6-aminohexanoic acid and phthalic anhydride.

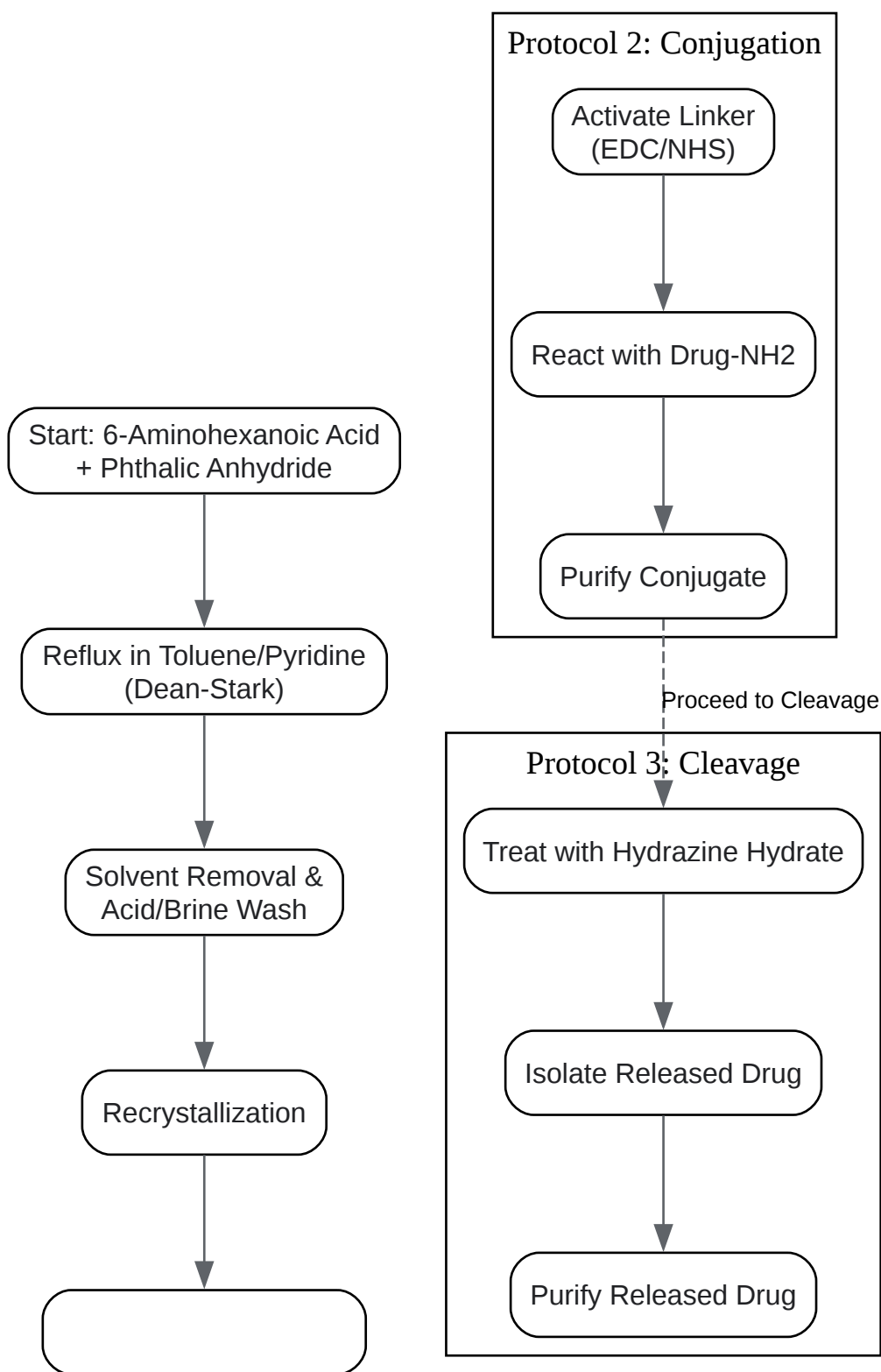
Materials:

- 6-aminohexanoic acid

- Phthalic anhydride
- Pyridine
- Toluene
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-aminohexanoic acid (1 eq.) and phthalic anhydride (1.05 eq.) in a 1:1 mixture of toluene and pyridine.
- Heat the reaction mixture to reflux and allow it to stir for 4-6 hours, collecting the water that forms in the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with 1M HCl (2x), followed by brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure **O-Phthalimide-C5-acid**.



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